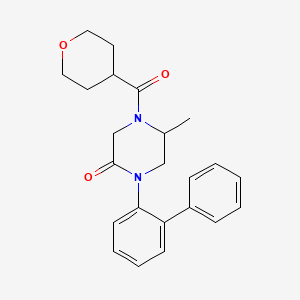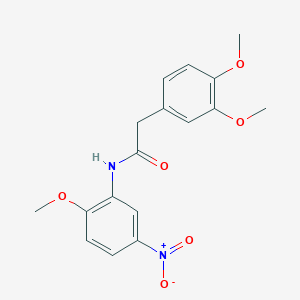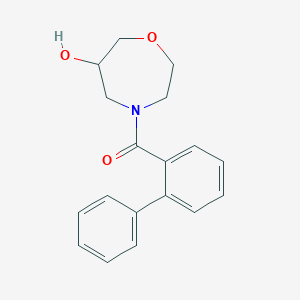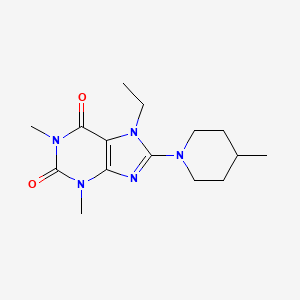![molecular formula C22H27N3O3 B5552990 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical modifications to achieve potent and selective inhibition effects. For example, compounds such as 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been designed and identified as potent inhibitors, utilizing crystal structures and inhibition assays in their development process (R. Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is crucial for their biological activity. The crystal structure determination helps in understanding the conformation and spatial arrangement of atoms within the molecule, which is essential for its biological function and interaction with other molecules (S. Ö. Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving such compounds often lead to the formation of novel structures with potential biological activities. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases the chemical versatility and potential for creating biologically active molecules (Fereshteh Goli-Garmroodi et al., 2015).
Applications De Recherche Scientifique
New Routes for Synthesis and Antitumor Evaluation
Researchers have explored new synthetic routes for compounds structurally related to the mentioned chemical, demonstrating potential antitumor activities. For instance, the treatment of specific thiocyanates with dimedone and aromatic aldehyde in the presence of piperidine led to compounds with significant inhibitory effects against various human tumor and normal cell lines, surpassing the efficacy of the reference drug, doxorubicin (Al-Omran, Mohareb, & El-Khair, 2014).
Anticancer Activity and Molecular Docking Studies
Imidazole derivatives, a core structure related to the compound , have attracted considerable interest due to their versatile properties in chemistry and pharmacology. Synthesis of 4-nitroimidazole derivatives and their evaluation against human cancer cell lines revealed potent anticancer agents, highlighting the importance of structural modifications for enhanced biological activity (Al-Soud et al., 2021).
Novel Syntheses of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives
The reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine has led to the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives were prepared within 25–45 minutes in good to excellent yields, demonstrating the efficiency of such synthetic routes (Goli-Garmroodi et al., 2015).
Modulation of AMPA Receptor Gated Currents
Systemic administration of a drug structurally related to the query compound has been reported to enhance synaptic responses and improve memory in rats by modulating AMPA receptor-mediated currents. This suggests potential applications in neurological research and therapy (Arai et al., 1994).
Discovery of NMDA Receptor Ligands
The identification of compounds as potent antagonists of the NMDA receptor subtype highlights the importance of structural analogs of the query compound in the development of therapeutic agents for neurological conditions, such as Parkinson's disease (Wright et al., 1999).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(8-6-16-5-7-19-20(12-16)28-15-27-19)24-10-1-2-18(14-24)22-23-9-11-25(22)13-17-3-4-17/h5,7,9,11-12,17-18H,1-4,6,8,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLKKFGEKBDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC3=C(C=C2)OCO3)C4=NC=CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)